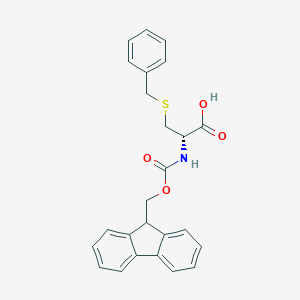

Fmoc-S-benzyl-D-cysteine

Descripción general

Descripción

Fmoc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino acid during peptide synthesis. The benzyl group attached to the sulfur atom of cysteine provides additional stability and protection during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-benzyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The thiol group is then protected by benzylation, which involves the reaction of the Fmoc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The Fmoc group is removed under basic conditions to expose the α-amino group for peptide elongation. Common reagents include piperidine or 4-methylpiperidine in DMF.

Key Findings:

- Racemization Risk : Base-induced racemization at the cysteine α-carbon is minimized using 4-methylpiperidine (20% in DMF with 0.5 M OxymaPure), reducing racemization to <5% compared to 16–23% with piperidine alone .

- Side Reactions : Prolonged exposure to piperidine (e.g., 8-hour treatments) leads to N-piperidinyl adducts and β-elimination products . For example, Fmoc removal after cysteine incorporation under stress conditions generates dehydroalanine intermediates .

Table 1: Fmoc Deprotection Conditions and Outcomes

S-Benzyl Deprotection

The S-benzyl group protects the thiol side chain during synthesis and is selectively removed under strong acidic or reductive conditions.

Key Findings:

- Acidic Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) removes the S-benzyl group, but prolonged exposure risks oxidation or disulfide formation .

- Reductive Methods : Hydrogenolysis (H₂/Pd) or TCEP (tris(2-carboxyethyl)phosphine) selectively reduces the S-benzyl group without affecting Fmoc .

Table 2: S-Benzyl Deprotection Methods

β-Elimination Reactions

Under strongly basic conditions (e.g., DBU or excess piperidine), Fmoc-S-benzyl-D-cysteine undergoes β-elimination, forming dehydroalanine and releasing H₂S. This side reaction is prevalent during prolonged Fmoc deprotection or coupling steps .

Mitigation Strategies:

- Use low-base conditions (e.g., 4-methylpiperidine with OxymaPure) .

- Limit exposure times to <30 minutes per deprotection cycle .

Bis-Alkylation with Benzyl Bromides

The thiol group, once deprotected, reacts with benzyl bromides (e.g., m-xylylene dibromide) to form macrocyclic thioethers . This reaction is critical for peptide stapling and conformational restriction .

Mechanism:

- First Alkylation : Thiolate attacks benzylic bromide, forming a mono-alkylated intermediate.

- Second Alkylation : Intramolecular attack by the second thiolate completes the macrocycle .

Table 3: Bis-Alkylation Efficiency

| Linker | Reaction Time (min) | Yield (%) |

|---|---|---|

| m-Xylylene dibromide | 30 | 92 |

| p-Xylylene dibromide | 60 | 78 |

Cyclization via Disulfide Bond Formation

After S-benzyl deprotection, the free thiol participates in disulfide bond formation under oxidative conditions (e.g., air, Cu²⁺, or dimethyl sulfoxide) .

Example:

- Somatostatin Synthesis : this compound was incorporated into somatostatin analogs, with disulfide cyclization achieving >80% purity post-HPLC .

Side Reactions and Stability Challenges

- Racemization : α-Proton acidity in cysteine increases racemization risk during Fmoc removal. Using hindered bases (e.g., 4-methylpiperidine) suppresses this .

- Thiol Oxidation : Free thiols oxidize to disulfides unless scavengers (TIS, EDT) are added during TFA cleavage .

- N-Piperidinyl Adducts : Piperidine reacts with dehydroalanine intermediates, forming stable byproducts that complicate purification .

Actividad Biológica

Introduction

Fmoc-S-benzyl-D-cysteine (Fmoc-D-Cys(Bn)-OH) is a synthetic derivative of D-cysteine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a benzyl group on the thiol side chain. This compound plays a significant role in peptide synthesis, particularly in the construction of D-peptides, which are mirror images of naturally occurring L-peptides. The unique properties of D-amino acids, including their stability against enzymatic degradation and potential for specific biological interactions, make this compound a valuable building block in biochemical research and drug development.

Chemical Structure and Properties

This compound has a complex molecular structure that includes:

- Fmoc Group : Protects the amino functionality during peptide synthesis.

- Benzyl Group : Protects the thiol (SH) group, preventing unwanted side reactions.

- D-Cysteine Backbone : Provides unique biological properties distinct from its L-isomer.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of peptides with specific sequences and structures.

1. Role in Peptide Synthesis

This compound is integral to SPPS, where it serves as a protected amino acid. The Fmoc group can be selectively removed under mild basic conditions, enabling the coupling of other amino acids to form peptides. The incorporation of D-cysteine into peptides can enhance their stability and alter their biological activity, making them suitable for various applications in research and therapeutics .

2. Protein-Protein Interactions

The thiol group of D-cysteine can be specifically labeled with fluorescent probes, facilitating the study of protein-protein interactions. This capability is crucial for understanding cellular processes and designing drugs that target specific protein interactions. The use of D-amino acids like this compound allows researchers to create mirror-image peptides that can inhibit or modulate biological pathways by competing with natural peptides.

3. Applications in Drug Development

D-peptides synthesized using this compound have shown promise in various therapeutic areas, including:

- Antimicrobial Agents : D-peptides can exhibit enhanced resistance to proteolytic enzymes, making them effective against bacterial infections.

- Cancer Therapy : Certain D-peptides have been designed to target cancer cells selectively, demonstrating potential as novel anti-cancer agents.

- Neuroprotection : Research indicates that D-peptides may provide neuroprotective effects in models of neurodegenerative diseases .

Case Study 1: Synthesis and Characterization of D-Peptides

A study demonstrated the successful synthesis of a series of D-peptides using this compound as a building block. The peptides were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming their purity and structural integrity. Biological assays revealed that these D-peptides exhibited enhanced stability and resistance to enzymatic degradation compared to their L-counterparts .

Case Study 2: Fluorescent Labeling for Protein Interaction Studies

In another investigation, researchers employed this compound to label thiol groups on proteins with fluorescent probes. This approach allowed for real-time monitoring of protein interactions within live cells. The findings highlighted the utility of D-amino acids in studying dynamic biological processes and provided insights into cellular signaling pathways .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Peptide Synthesis | This compound enables efficient assembly of stable D-peptides with unique biological properties. |

| Protein Interactions | Fluorescent labeling using D-cysteine facilitates real-time monitoring of protein interactions. |

| Therapeutic Applications | Promising results in antimicrobial activity and cancer therapy highlight the potential of D-peptides derived from this compound. |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-S-benzyl-D-cysteine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group, allowing for selective reactions during peptide assembly. The benzyl group protects the thiol (-SH) of cysteine, preventing unwanted side reactions. This capability is crucial for constructing complex peptides, including D-peptides, which are mirror images of naturally occurring L-peptides and are essential for studying biological interactions and functions .

Case Study: Synthesis of D-Peptides

In a study focusing on the synthesis of D-peptides using this compound, researchers demonstrated that the incorporation of D-cysteine residues into peptides can significantly alter their biological activities. For instance, labeled D-cysteine residues facilitated the monitoring of protein-protein interactions through fluorescent probes, providing insights into cellular mechanisms.

Drug Discovery

The unique properties of this compound make it valuable in drug discovery processes. Its ability to form stable disulfide bonds is essential for developing therapeutics targeting specific diseases, including cancer and infectious diseases. Researchers have explored its potential as a precursor for bioactive compounds that can inhibit viral infections and modulate immune responses .

Case Study: Antiviral Activity

A notable application was observed in the synthesis of glycyrrhizic acid conjugates with S-benzyl-L-cysteine derivatives. These conjugates exhibited significant antiviral activity against HIV and other viruses, showcasing the therapeutic potential of cysteine derivatives in combating viral infections .

Bioconjugation

This compound is also employed in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This enhances the efficacy and specificity of therapeutic agents by improving their targeting capabilities within biological systems .

Case Study: Targeted Drug Delivery

Research has demonstrated that bioconjugates formed using this compound can effectively deliver therapeutic agents to specific cells, increasing treatment efficacy while minimizing side effects. This approach is particularly beneficial in cancer therapy, where targeted delivery can significantly improve patient outcomes .

Protein Engineering

In protein engineering, this compound plays a critical role in modifying proteins to study their functions or enhance their stability. The incorporation of cysteine derivatives allows researchers to investigate protein folding dynamics and stability under various conditions .

Case Study: Stabilizing Protein Structures

Studies have shown that introducing this compound into protein constructs can stabilize their three-dimensional structures by promoting disulfide bond formation. This stability is crucial for developing enzymes and therapeutic proteins with enhanced activity and shelf-life.

Research in Chemical Biology

The compound is extensively used in chemical biology research to explore cellular mechanisms and develop new diagnostic tools. Its ability to participate in redox reactions makes it a valuable tool for studying oxidative stress and related cellular processes .

Case Study: Cellular Mechanisms

Research utilizing this compound has provided insights into the role of cysteine residues in cellular signaling pathways and disease mechanisms. By modifying cysteine residues within proteins, scientists can elucidate their functional roles and identify potential therapeutic targets.

Comparison Table: Related Compounds

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Fmoc-Cysteine | Lacks benzyl protection; directly contains thiol group | Simpler structure; often used without additional protection |

| Acetyl-Cysteine | Contains an acetyl group instead of Fmoc | Used primarily as a mucolytic agent in medicine |

| Boc-S-benzyl-D-cysteine | Uses tert-butoxycarbonyl instead of Fmoc | More stable under acidic conditions |

| Fmoc-Cys(Trt) | Contains trityl protection on the thiol | Provides steric hindrance; useful in specific coupling scenarios |

Propiedades

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544407 | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-18-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.